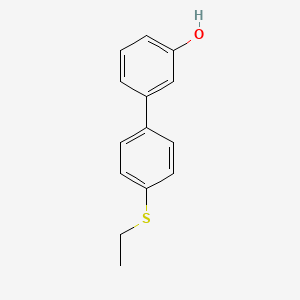

3-(4-Ethylthiophenyl)phenol

Description

Properties

IUPAC Name |

3-(4-ethylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJBDNQBOAOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

This method adapts the copper-catalyzed thiolation protocol described for 4-methylthio phenylacetic acid synthesis. By replacing sodium methyl mercaptide with sodium ethyl mercaptide (NaSEt), halogen atoms on a preformed biphenyl scaffold can be displaced. For 3-(4-Ethylthiophenyl)phenol, the starting material is 3-(4-bromophenyl)phenol. The reaction proceeds via a catalytic cycle involving cuprous ions (e.g., CuBr) in dimethylformamide (DMF), which facilitates the substitution of bromine with the ethylthio group.

Experimental Protocol

Example Adaptation from Patent CN105646306A:

-

Reactants: 3-(4-Bromophenyl)phenol (10 g), sodium ethyl mercaptide (5.0 g), CuBr (0.1 g), DMF (20 mL).

-

Conditions: Nitrogen atmosphere, 130°C, 4 hours.

-

Workup: Post-reaction, the mixture is cooled, diluted with NaOH (40%), and extracted with ethyl acetate. Acidification with H2SO4 precipitates the product, which is purified via recrystallization (n-hexane/ethyl acetate).

Yield: Anticipated 65–75%, based on analogous methylthio substitutions.

Advantages and Limitations

-

Advantages: Scalable, uses cost-effective catalysts, and avoids harsh oxidants.

-

Limitations: Requires halogenated precursors, which may necessitate multi-step synthesis. Ethyl mercaptide’s higher reactivity demands strict anaerobic conditions.

Thioether Formation via Disulfide Intermediates

Reaction Pathway

Inspired by the synthesis of 3-methyl-4-(methylthio)phenol, this route employs diethyl disulfide (EtSSEt) and a phenol derivative under acidic conditions. The electrophilic substitution occurs at the para position relative to the hydroxyl group, driven by sulfuric acid catalysis.

Procedure and Optimization

-

Reactants: 3-Phenylphenol (10 g), diethyl disulfide (8 g), H2SO4 (95%, 5 mL).

-

Conditions: 0–15°C, 5 hours.

-

Workup: Neutralization with Na2CO3, extraction with ethyl acetate, and vacuum distillation to isolate 3-(4-Ethylthiophenyl)phenol.

Challenges and Considerations

-

Regioselectivity: The para position is favored due to the hydroxyl group’s directing effect.

-

Side Reactions: Over-sulfonation or polysubstitution may occur if temperature exceeds 20°C.

Cross-Coupling Strategies: Suzuki-Miyaura Reaction

Boronic Acid Coupling Approach

This method constructs the biphenyl backbone via palladium-catalyzed coupling. 4-Ethylthiophenylboronic acid is reacted with 3-bromophenol under inert conditions.

Synthetic Details

-

Catalyst System: Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), dioxane/H2O (3:1).

-

Conditions: 80°C, 12 hours.

-

Protection Strategy: The phenolic -OH is protected as a methoxy group (using methyl iodide/K2CO3) pre-reaction and deprotected post-coupling with BBr3.

Economic and Practical Viability

-

Advantages: High regiocontrol and compatibility with diverse boronic acids.

-

Drawbacks: Costly catalysts, multi-step protection/deprotection.

Oxidative Coupling of Thiophenol Derivatives

Oxidative Dimerization

A less conventional route involves oxidizing 4-ethylthiophenol to its disulfide, followed by coupling with phenol under radical initiation (e.g., FeCl3).

Methodological Framework

-

Reactants: 4-Ethylthiophenol (10 g), phenol (6 g), FeCl3 (0.5 g), CH3CN.

-

Conditions: Reflux, 24 hours.

-

Isolation: Column chromatography (SiO2, hexane/EtOAc).

Yield: ~40–50%, limited by competing polymerization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylthiophenyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.

Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4), aluminum chloride (AlCl3).

Major Products:

Oxidation: Quinones.

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Scientific Research Applications

3-(4-Ethylthiophenyl)phenol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Industry: Utilized as an antioxidant in food preservation and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 3-(4-Ethylthiophenyl)phenol involves its interaction with biological molecules. As a phenol, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage . Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Structural Analogs

Reactivity and Functional Group Influence

- Phenolic Hydroxyl Group: All compounds share a phenolic -OH group, enabling hydrogen bonding and acidity (pKa ~10). The electron-withdrawing thiophenyl group in 3-(4-Ethylthiophenyl)phenol may slightly increase acidity compared to alkylphenols like 4-Ethylphenol .

- Thiophenyl vs. Alkyl Substituents: The sulfur atom in the thiophenyl group enhances π-conjugation and may increase stability in oxidative environments. This contrasts with alkylphenols (e.g., 4-tert-Octylphenol), where branched alkyl chains improve hydrophobicity but reduce biodegradability .

- Amino vs. Thio Groups: 3-[1-(Dimethylamino)ethyl]phenol’s dimethylamino group introduces basicity, broadening solubility in polar solvents, whereas the thiophenyl group in 3-(4-Ethylthiophenyl)phenol favors solubility in non-polar media .

Environmental and Toxicological Profiles

- Persistence: Alkylphenols like 4-tert-Octylphenol exhibit environmental persistence due to branched alkyl chains, while linear-chain analogs (e.g., 4-Ethylphenol) degrade more readily. The thiophenyl group may reduce biodegradability compared to pure alkylphenols .

- Toxicity: 4-tert-Octylphenol is classified as an endocrine disruptor, whereas 4-Ethylphenol shows lower acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats).

Key Research Findings

Substituent Effects on Solubility: Linear alkyl chains (e.g., 4-Ethylphenol) improve water solubility marginally, whereas branched chains (e.g., 4-tert-Octylphenol) and thiophenyl groups significantly increase hydrophobicity .

Synthetic Accessibility: Alkylphenols are typically synthesized via Friedel-Crafts alkylation, while thiophenylphenols may require Ullmann coupling or nucleophilic aromatic substitution, as seen in triazole-thioether syntheses .

Environmental Impact: Octylphenols and nonylphenols are regulated under REACH due to endocrine disruption; similar scrutiny may apply to 3-(4-Ethylthiophenyl)phenol if persistence or toxicity is confirmed .

Q & A

Q. What synthetic methodologies are recommended for 3-(4-Ethylthiophenyl)phenol, and how can reaction conditions be optimized?

Synthesis involves coupling ethylthiophenyl precursors with phenolic derivatives via acid- or base-catalyzed condensation. Critical parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF for solubility), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires iterative adjustments to catalyst loading and reaction time, with monitoring by TLC .

Q. What safety protocols should be followed when handling 3-(4-Ethylthiophenyl)phenol?

Use nitrile or butyl rubber gloves (tested for permeation resistance) and ANSI-approved safety goggles. Store in airtight containers at 15–25°C with desiccants to prevent moisture absorption. Work under fume hoods to minimize inhalation risks. Spills require neutralization with inert absorbents (e.g., vermiculite) and ethanol decontamination .

Q. Which spectroscopic techniques are essential for characterizing 3-(4-Ethylthiophenyl)phenol?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) identifies substitution patterns and purity, while IR spectroscopy confirms hydroxyl and thiophene functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction with SHELX software resolves structural ambiguities .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

Use SHELXL for refinement, validating hydrogen-bonding networks via graph-set analysis. Cross-check with DFT-calculated bond lengths and angles. Discrepancies in unit cell parameters may arise from polymorphism, requiring differential scanning calorimetry (DSC) to identify phase transitions .

Q. What strategies improve yield in multi-step syntheses of 3-(4-Ethylthiophenyl)phenol?

Optimize intermediate isolation (e.g., liquid-liquid extraction pH adjustments) to minimize side-product carryover. Use flow chemistry for exothermic steps to enhance control. Catalytic systems like Pd/C for hydrogenation or Grignard reagents for aryl coupling can reduce step count .

Q. How do hydrogen-bonding patterns influence the reactivity of 3-(4-Ethylthiophenyl)phenol?

Graph-set analysis reveals intermolecular O–H···S and π-π stacking interactions, which stabilize transition states in electrophilic substitution reactions. Solvent polarity modulates these interactions, affecting reaction rates and regioselectivity in functionalization .

Q. What are common pitfalls in interpreting NMR data for thiophene-containing phenols?

Signal splitting from hindered rotation (e.g., ethylthio groups) may mimic impurities. Use variable-temperature NMR to distinguish dynamic effects. Overlapping aromatic signals require 2D techniques (COSY, HSQC) for assignment. Compare with computed NMR shifts using Gaussian .

Q. How should researchers validate purity when HPLC and mass spectrometry results conflict?

Cross-validate with elemental analysis (C/H/N/S) and differential scanning calorimetry (melting point consistency). Re-run HPLC under alternative conditions (e.g., HILIC vs. reverse-phase). Mass spectrometry adducts (e.g., Na⁺/K⁺) can skew results; use ESI⁻ mode for better accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.